molecular formula C8H13N5O2 B1675626 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid CAS No. 125546-04-5

4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

Número de catálogo B1675626
Número CAS: 125546-04-5
Peso molecular: 211.22 g/mol
Clave InChI: FAAVTENFCLADRE-NTSWFWBYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY233053 is a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist.

Aplicaciones Científicas De Investigación

Application in Neurology

Summary of the Application

LY233053, a competitive glutamate antagonist, has been found to be highly effective in reducing neurological damage . This compound has been used in experimental models of central nervous system (CNS) ischemia .

Methods of Application

The specific methods of application are not detailed in the available resources. However, it is known that LY233053 was tested in two models of experimental CNS ischemia in rabbits .

Results or Outcomes

The use of LY233053 resulted in high efficacy in reducing neurological damage and relatively limited side effects . This suggests potential therapeutic value in conditions of neuronal cell loss due to NMDA receptor excitotoxicity .

Application in Pharmacology

Summary of the Application

LY233053 is a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid (NMDA) antagonist . It has been used in pharmacological studies to investigate the role of NMDA receptors .

Methods of Application

In pharmacological studies, LY233053 was administered systemically in a number of animal models . For example, in neonatal rats, LY233053 was used to selectively block NMDA-induced convulsions .

Results or Outcomes

LY233053 was found to be effective in blocking NMDA-induced convulsions in neonatal rats . The duration of action was relatively short (2-4 hours), suggesting potential applications in acute treatment scenarios .

Propiedades

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925169
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

CAS RN

125546-04-5
Record name LY 233053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 2
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 3
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 4
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 5
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 6
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

Citations

For This Compound
7
Citations
DD Schoepp, PL Ornstein, JD Leander, D Lodge… - … of Pharmacology and …, 1990 - ASPET
This study reports the activity of a structurally novel excitatory amino acid receptor antagonist, LY233053 [cis-(+-)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid], the first …
Number of citations: 25 jpet.aspetjournals.org
KK Borowicz, M Gasior, Z Kleinrok, SJ Czuczwar - Epilepsia, 1996 - Wiley Online Library
Purpose: The objective of this study was to evaluate an interaction of two competitive N‐methyl‐D‐aspartate (NMDA)‐receptor antagonists, LY 235959 [(‐)‐3R,4aS,6R,8aR‐6‐(…
Number of citations: 28 onlinelibrary.wiley.com
DD Schoepp, AY Gamble, CR Salhoff… - European journal of …, 1990 - Elsevier
We found that N-methyl-D-aspartate (NMDA) was a very potent, systematically active convulsant in the rat in the early period of postnatal development (7–11 days of age). Other …
Number of citations: 75 www.sciencedirect.com
N Nomenclature - ncbi.nlm.nih.gov
Potency orders unreferenced in the table are from Kuner and Schoepfer (1996), Dravid et al.(2007), Erreger et al.(2007), Paoletti and Neyton (2007) and Chen et al.(2008). In addition to …
Number of citations: 0 www.ncbi.nlm.nih.gov
N Matsumura, T Nakaki - European journal of pharmacology, 2014 - Elsevier
The nature of the pharmacodynamic interactions of drugs is influenced by the drugs׳ mechanisms of action. It has been hypothesized that drugs with different mechanisms are likely to …
Number of citations: 24 www.sciencedirect.com
DM Jonker, RA Voskuyl, M Danhof - Epilepsia, 2007 - Wiley Online Library
Purpose: Combination therapy is often used in the treatment of seizures refractory to monotherapy. At the same time, the pharmacodynamic mechanisms that determine the combined …
Number of citations: 71 onlinelibrary.wiley.com
KP Madden, WM Clark, A Kochhar, JA Zivin - Journal of neurosurgery, 1992 - thejns.org
✓ Antagonists of excitatory amino acids appear to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models. The usefulness of such agents in the …
Number of citations: 32 thejns.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.